1-(2-(Isopentyloxy)-5-methylphenyl)ethanol
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Overview
Description
1-(2-(Isopentyloxy)-5-methylphenyl)ethanol is an organic compound often utilized in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Isopentyloxy)-5-methylphenyl)ethanol typically involves several chemical reactions, including the alkylation of phenols and subsequent reduction processes. One common method involves the initial formation of 2-(isopentyloxy)-5-methylphenol, followed by a Grignard reaction to introduce the ethyl alcohol moiety. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and are often carried out at low temperatures to control reactivity.
Industrial Production Methods
On an industrial scale, the production may employ continuous flow reactors to ensure efficient mixing and heat control. Catalysts may be used to enhance reaction rates and selectivity, ensuring a higher yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Isopentyloxy)-5-methylphenyl)ethanol undergoes various chemical reactions including oxidation, reduction, and substitution.
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethyl alcohol moiety provides a directing effect, leading to substitutions at the ortho or para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Conditions: Inert atmosphere, controlled temperatures, use of catalysts
Major Products Formed
The primary products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones, while reduction could produce secondary alcohols.
Scientific Research Applications
1-(2-(Isopentyloxy)-5-methylphenyl)ethanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-(Isopentyloxy)-5-methylphenyl)ethanol exerts its effects is often studied in the context of its interactions with molecular targets. These may include:
Enzymes: The compound may inhibit or activate specific enzymes, altering biochemical pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-(Isopentyloxy)-5-methylphenyl)ethanol stands out due to its unique structural features and reactivity. Similar compounds include:
2-(Isopentyloxy)-5-methylphenol: Lacks the ethyl alcohol moiety.
1-(2-(Isopentyloxy)-5-methylphenyl)ketone: Contains a ketone group instead of a hydroxyl group.
2-(Isopentyloxy)phenol: Absence of the methyl group.
The unique structure of this compound makes it particularly valuable in synthetic chemistry and various research applications.
Biological Activity
1-(2-(Isopentyloxy)-5-methylphenyl)ethanol is a synthetic organic compound notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H18O2
- Molecular Weight : 206.28 g/mol
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on related phenolic compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 62.5 µg/mL against E. faecalis, indicating strong antibacterial properties .
Anticancer Activity
The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. Similar phenolic compounds have shown the ability to inhibit cell proliferation in various cancer cell lines, including Hela and A549 cells .
- In vitro studies have indicated IC50 values around 226 µg/mL for Hela cells, suggesting moderate efficacy .
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : It may act as a modulator of specific biochemical pathways by interacting with receptors or enzymes.
- Oxidative Stress Induction : Compounds in this class can induce oxidative stress in microbial cells, leading to cell death.
- Cell Cycle Arrest : Evidence suggests that similar compounds can cause cell cycle arrest in cancer cells, preventing proliferation .
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of phenolic compounds, researchers found that derivatives closely related to this compound exhibited potent antibacterial effects against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of phenolic compounds revealed that those with similar structures to this compound could effectively inhibit tumor growth in vitro. The study employed various assays to determine cell viability and apoptosis rates, confirming the compound's potential as a therapeutic agent against specific cancers .
Comparative Analysis with Related Compounds
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | MIC/IC50 Values |
---|---|---|---|---|
This compound | Structure | Moderate | Moderate | MIC: 62.5 µg/mL (E. faecalis), IC50: 226 µg/mL (Hela) |
2-(4-Methylphenyl)ethanol | Structure | High | Low | MIC: 50 µg/mL (S. aureus), IC50: Not applicable |
Phenolic Compound X | Structure | Low | High | MIC: Not applicable, IC50: 150 µg/mL (A549) |
Properties
IUPAC Name |
1-[5-methyl-2-(3-methylbutoxy)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-10(2)7-8-16-14-6-5-11(3)9-13(14)12(4)15/h5-6,9-10,12,15H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNYWYWZBLRZDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(C)C)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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